1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a methyl group attached to the pyrazine ring
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one typically involves the bromination of 6-methylpyrazine followed by acylation. One common method includes the following steps:
Bromination: 6-methylpyrazine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).
Major products formed from these reactions include substituted pyrazines, carboxylic acids, and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials, including polymers and organic semiconductors.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrazine derivatives, including their interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a bacterial enzyme, leading to antimicrobial effects. The exact pathways involved would depend on the specific biological target and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Methylpyrazin-2-yl)ethan-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(6-Methylpyrazin-2-yl)ethan-1-one: The position of the methyl group is different, which can affect the compound’s properties and applications.
1-(5-Bromo-3-methylpyrazin-2-yl)ethan-1-one:
Eigenschaften
Molekularformel |
C7H7BrN2O |
---|---|
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
1-(5-bromo-6-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4-7(8)9-3-6(10-4)5(2)11/h3H,1-2H3 |
InChI-Schlüssel |
ZIMOFUNVCOXVEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.